N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride
Description
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a benzene ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 4. The sulfonamide group is linked to a 2-aminoethyl side chain, with the compound existing as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSRTHSFPIQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Summary (Based on CN110759806A Patent)
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Cooling anhydrous hydrogen fluoride to 0–5 °C | 0–5 °C | Ensures controlled reactivity |
| 2 | Slow addition of 2-chloro-4-aminotoluene | 0–10 °C for 1 h | Formation of diazonium salt |
| 3 | Addition of sodium nitrite | 0–10 °C for 1 h | Facilitates diazotization |
| 4 | Pyrolysis in two stages: | 30 °C for 1.5–2 h, then 30–50 °C for 2.5–3 h | Controlled temperature ramp reduces impurities |
| 5 | Cooling to 20 °C and liquid-liquid separation | Ambient | Organic phase isolated |
| 6 | Neutralization with sodium carbonate to pH 7–8 | Ambient | Purifies product |
| 7 | Distillation to isolate 2-chloro-4-fluorotoluene | - | Final purification |
- Mass ratio of 2-chloro-4-aminotoluene to anhydrous hydrogen fluoride: 2.5:1 (optimal)
- Mass ratio of sodium nitrite to 2-chloro-4-aminotoluene: ~1:2
This method yields high purity 2-chloro-4-fluorotoluene with reduced impurities and improved safety due to controlled temperature and reaction conditions.
Sulfonation and Formation of 2-chloro-4-fluorobenzenesulfonyl Chloride
The next step involves sulfonation of the aromatic ring to introduce the sulfonyl chloride group, which is a key intermediate for sulfonamide formation.
- Typically, chlorosulfonic acid is used to sulfonate the aromatic compound at elevated temperatures (e.g., 110 °C).
- Subsequent chlorination with reagents like sulfur oxychloride converts sulfonic acid groups to sulfonyl chlorides.
- This step is performed under controlled heating and stirring to maximize yield and purity.
Synthesis of N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide
General Synthetic Route
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of sulfonyl chloride with 2-aminoethylamine | 2-aminoethylamine, solvent (e.g., dimethylformamide or dichloromethane) | Controlled temperature, often 0–25 °C | Formation of sulfonamide bond |
| 2 | Acidification to form hydrochloride salt | HCl or equivalent acid | Ambient temperature | Conversion to hydrochloride salt for stability and isolation |
| 3 | Purification | Recrystallization or filtration | Ethanol or other solvents | Pure crystalline hydrochloride salt |
This method relies on the high reactivity of sulfonyl chlorides towards amines, forming sulfonamide bonds efficiently. The choice of solvent and temperature control is crucial to avoid side reactions and ensure high yield.
Detailed Example of Preparation (Adapted from Patent CN106336366A)
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Dissolution of 4-(2-aminoethyl)benzsulfamide crude in solvent (dichloromethane, chloroform, or dichloroethane) | Stirring, heating to dissolve | Solvent ratio 1:2.5 to 1:5.5 (crude:solvent) |
| 2 | Treatment with medicinal carbon | Reflux for 0.5–1 h | Removes impurities |
| 3 | Filtration and cooling to 10 °C | Crystallization for 0.5–1 h | White or yellowish crystals form |
| 4 | Centrifugation and washing with cold solvent | 5–10 °C washing | Purification step |
| 5 | Drying | Ambient or mild heat | Obtains pure 4-(2-aminoethyl)benzene sulfonamide |
This process emphasizes purification steps post-synthesis to achieve high purity product suitable for research or further applications.
Analytical and Research Findings
- The sulfonamide hydrochloride exhibits antibacterial activity by inhibiting bacterial dihydropteroate synthase, indicating the importance of maintaining structural integrity during synthesis.
- Controlled temperature and pH during synthesis are critical to minimize by-products and maximize yield.
- The use of solvents like dimethylformamide or dichloromethane facilitates smooth nucleophilic substitution reactions.
- Purification by recrystallization or carbon treatment is necessary to remove colored impurities and residual reactants, enhancing product stability and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is primarily researched for its potential therapeutic applications:
- Antimicrobial Activity : Compounds of this class have shown promise as antimicrobial agents. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a candidate for developing new antibiotics against resistant strains .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .
Biochemical Research Applications
In biochemical research, this compound serves as a valuable tool:
- Enzyme Inhibition Studies : As a sulfonamide derivative, it can be used to study the inhibition of carbonic anhydrase and other related enzymes. These studies are crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
- Chemical Probes : Its unique structure allows it to function as a chemical probe in cellular studies, helping researchers understand the role of specific proteins in various biological processes .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| Density | Not Available |
| Storage Temperature | Room Temperature |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Line Testing
In vitro tests performed on human cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. Further studies are needed to elucidate the exact mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. The chloro and fluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular Formula : C₈H₁₁Cl₂FN₂O₂S (hydrochloride form) .
- SMILES : ClC1=C(C=C(C(=C1)F)S(=O)(=O)NCCN) .
- Molecular Weight : 289.15 g/mol .
- Functional Groups: Chlorine (electron-withdrawing), fluorine (electronegative), sulfonamide (polar), and protonated aminoethyl group (basic).
Structural Analogs and Substitution Patterns
The compound is compared to structurally related sulfonamide derivatives with variations in substituent type, position, and electronic properties. Key analogs include:
Table 1: Structural and Molecular Comparison
*Calculated molecular weights where data was unavailable.
Biological Activity
N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride, with the CAS number 1803586-90-4, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₁Cl₂FN₂O₂S |
| Molecular Weight | 289.16 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide; hydrochloride |
| PubChem CID | 112756481 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and dihydrofolate reductase (DHFR) .
- Antiproliferative Effects : In vitro studies have indicated that related sulfonamides can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Apoptosis Induction : Some studies suggest that compounds with similar structures promote apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .
Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives, providing insights into their potential applications:
- Antitumor Activity : Research indicates that related compounds exhibit significant antitumor effects. For instance, a study found that a structurally similar compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity . The mechanism involved apoptosis and G2/M phase arrest.
- HDAC Inhibition : Compounds with similar sulfonamide structures have been identified as potent inhibitors of HDAC enzymes, particularly HDAC3. The selectivity and potency of these inhibitors make them promising candidates for cancer therapy .
Case Studies
- In Vitro Studies : A study explored the effects of various sulfonamide derivatives on cancer cell lines, highlighting their ability to inhibit tumor growth effectively. The findings underscored the potential of these compounds to be developed into therapeutic agents .
- Combination Therapy : Investigations into drug combinations revealed that certain sulfonamides could enhance the efficacy of existing chemotherapeutic agents like taxol and camptothecin when used in conjunction .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride?
- Methodological Answer : Synthesis typically involves sulfonylation of an amine intermediate. For example, 2-chloro-4-fluorobenzenesulfonyl chloride (a precursor) reacts with N-(2-aminoethyl)amine under controlled pH (8–9) in aqueous or dichloromethane solvent. The hydrochloride salt is precipitated via acidification (e.g., HCl gas) and purified by recrystallization or column chromatography . Key challenges include controlling exothermic reactions and minimizing hydrolysis of the sulfonyl chloride.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- NMR : H and C NMR confirm the sulfonamide linkage (e.g., sulfonyl group resonance at ~110–120 ppm in C) and aromatic substitution patterns (e.g., chloro/fluoro coupling in H).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization). Cross-reference with IR for functional groups (e.g., S=O stretch at ~1350 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy (Xi hazard class).
- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Emergency measures include rinsing exposed skin with water and consulting a physician .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this sulfonamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction planning (e.g., sulfonamide nitrogen reactivity).
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., carbonic anhydrase), leveraging PubChem 3D conformer data (CID: 229240) .
- MD Simulations : Assess stability in biological membranes using GROMACS, parameterizing force fields with SMILES/InChI descriptors .
Q. What strategies resolve contradictions in synthetic yield or spectroscopic data across studies?
- Methodological Answer :
- Replication : Repeat synthesis under inert atmosphere (N) to rule out oxidation/hydrolysis artifacts.
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with F NMR to confirm substituent positions .
- Theoretical Alignment : Reconcile experimental findings with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis (e.g., sulfonamide deprotonation rates).
- Isotopic Labeling : Use N-labeled amine to track sulfonamide bond formation via N NMR .
- Quenching Experiments : Trap reactive intermediates (e.g., sulfenic acids) with specific scavengers like dimedone .
Q. What advanced separation techniques improve purification of this hydrochloride salt?
- Methodological Answer :
- Ion-Exchange Chromatography : Use Dowex resin to separate hydrochloride salts from neutral byproducts.
- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/EtOAc/MeOH/water) for high-purity isolation .
Methodological Considerations for Research Design
Q. How should researchers integrate theoretical frameworks into experimental studies of this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Link synthesis pathways to Hammett substituent constants (σ values for Cl/F) to predict electronic effects on reactivity .
- Structure-Activity Relationship (SAR) : Correlate computational docking scores (e.g., binding energy) with in vitro enzyme inhibition assays .
Q. What are the best practices for documenting and reporting synthetic procedures?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
